4-(dimethylamino)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
4-(Dimethylamino)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a benzamide derivative featuring a benzothiazole core substituted with a 4-methyl group and dual dimethylamino moieties. The compound’s structure integrates a benzothiazole ring system, known for its pharmacological relevance in targeting enzymes and receptors, with dimethylamino substituents that enhance solubility and bioavailability via protonation at physiological pH . The hydrochloride salt form further improves stability and crystallinity, making it suitable for pharmaceutical development.
Properties
IUPAC Name |
4-(dimethylamino)-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4OS.ClH/c1-16-8-6-9-19-20(16)23-22(28-19)26(15-7-14-24(2)3)21(27)17-10-12-18(13-11-17)25(4)5;/h6,8-13H,7,14-15H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTLGDHMRKJIGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)N(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(dimethylamino)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
This compound includes several notable structural features:
- Thiazole Ring : Known for its diverse biological activities, including anticancer properties.
- Dimethylamino Groups : These enhance solubility and may improve interactions with biological targets.
- Benzamide Moiety : Contributes to the compound's pharmacological profile.
The molecular formula is with a molecular weight of 433.01 g/mol .
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance, studies have shown that derivatives containing thiazole rings can induce apoptosis in cancer cells by activating procaspase-3 to caspase-3 .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 8j | U937 | 5.2 | Procaspase-3 activation |
| 8k | U937 | 6.6 | Procaspase-3 activation |
| 4a | A549 | Not specified | Induces apoptosis |
The presence of the thiazole component is linked to cytotoxic effects, while the dimethylamino groups may enhance the interaction with proteins involved in cancer progression .
The mechanism by which this compound exerts its biological activity involves:
- Induction of Apoptosis : Activation of procaspase-3 leading to apoptosis in cancer cells.
- Structure-Activity Relationship (SAR) : Studies suggest that specific structural features, such as the benzothiazole moiety and donor sets, are crucial for enhancing anticancer activity and selectivity against various cancer cell lines .
Case Studies
In a study evaluating benzothiazole derivatives, compounds bearing specific substituents demonstrated enhanced anticancer activity against various cell lines. The results indicated that modifications to the thiazole ring could significantly impact the efficacy of these compounds .
Table 2: Case Study Results
| Compound | Cell Line Tested | Observed Activity |
|---|---|---|
| 8j | U937 | High selectivity and potency |
| 8k | MCF-7 | Moderate activity |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Compound A: N-(3-(Dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride (CAS: 1052530-89-8)
- Structural Differences :
- Substituents : 4-methoxybenzothiazole vs. 4-methylbenzothiazole in the target compound.
- Core Structure : Benzo[d]thiazole-2-carboxamide vs. benzamide.
- Impact: The methoxy group (electron-donating) may alter electronic properties and binding affinity compared to the methyl group (moderately electron-donating).
Compound B: 4-((4-(Naphthalen-2-yl)thiazol-2-yl)amino)-N-tosylbenzamide ()
- Structural Differences: Thiazolylamino and tosyl groups vs. dimethylamino and benzothiazole moieties.
- Impact: The naphthyl group enhances hydrophobicity, which may improve membrane permeability but reduce aqueous solubility. The tosyl group (bulky sulfonamide) could sterically hinder interactions with flat binding pockets (e.g., ATP sites in kinases), whereas the dimethylamino groups in the target compound may facilitate charge-based interactions .
Physicochemical Properties
Stability and Reactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
